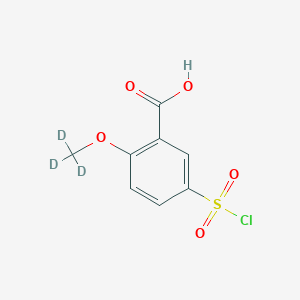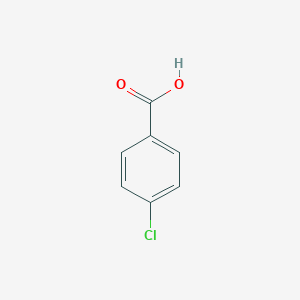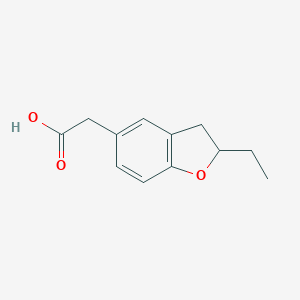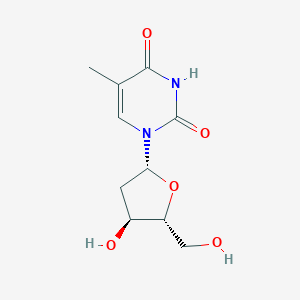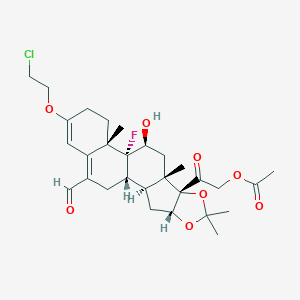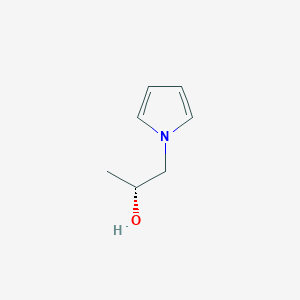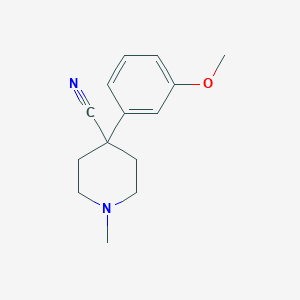
1-三苯甲基-1H-咪唑-4-甲醛
概述
描述
1-Trityl-1H-imidazole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of histamine and girolline . The molecular formula is C23H18N2O and the molecular weight is 338.41 .
Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole-4-carbaldehyde consists of an imidazole ring which is a five-membered ring with two non-adjacent nitrogen atoms, and a trityl group which is a triphenylmethyl group .Physical And Chemical Properties Analysis
1-Trityl-1H-imidazole-4-carbaldehyde is a white crystal with a melting point of 186°C .科学研究应用
1. 咪唑衍生物的合成
- 利用酰胺和 α,β-不饱和醛(包括 1-三苯甲基-1H-咪唑-4-甲醛等化合物)的铜催化氧化偶联反应,合成 1,2,4-三取代-1H-咪唑-5-甲醛 (Li 等人,2015)。
- 创造 N-保护的咪唑-4-甲醛的新型合成方法证明了这些化合物在有机合成中的多功能性和实用性 (Winter 和 Rétey,1994)。
2. 催化和反应效率
- 三苯甲基氯化物(一种相关化合物)用于催化 1,2,4,5-四取代咪唑的合成,证明了三苯甲基基化合物在提高反应效率中的作用 (Moosavi-Zare 等人,2014)。
- 各种咪唑衍生物的合成,包括衍生自 4-甲基-1H-咪唑-5-甲醛的衍生物,突出了咪唑甲醛在药物化学中的重要性 (Orhan 等人,2019)。
3. 生物和医药应用
- 三取代咪唑衍生物表现出抗菌和抗氧化活性,强调了 1-三苯甲基-1H-咪唑-4-甲醛在开发新的治疗剂中的潜力 (Brahmbhatt 等人,2018)。
- 对 2-氨基-1H-咪唑-4-甲醛衍生物的研究突出了它们作为合成各种生物活性化合物的构建块的用途 (Ando 和 Terashima,2010)。
4. 结构和化学表征
- 相关咪唑甲醛化合物的晶体结构提供了对其分子几何形状和在材料科学中的潜在应用的见解 (Selvanayagam 等人,2010)。
安全和危害
作用机制
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its exact biological targets remain to be elucidated.
Result of Action
It is known that this compound is used in the synthesis of histamine and girolline
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, avoid formation of dust and aerosols, and use non-sparking tools . It should be stored in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
1-tritylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYLLBSWWRWWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347131 | |
| Record name | 1-Tritylimidazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33016-47-6 | |
| Record name | 1-Tritylimidazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-Tritylimidazole-4-carboxaldehyde a preferred starting material for Atipamezole synthesis in the presented research?
A: The research highlights two key advantages of using 1-Tritylimidazole-4-carboxaldehyde in this specific synthetic route for Atipamezole []:
- Commercial availability and cost-effectiveness: The compound is commercially available and more affordable than the tritylated iodide used in previously reported methods [].
- Simplified synthetic procedure: Utilizing this aldehyde allows for a more straightforward synthesis of Atipamezole. The researchers successfully combined the trityl group deprotection step with the reduction step, streamlining the overall process [].
Q2: What is the role of 1-Tritylimidazole-4-carboxaldehyde in the synthesis of Atipamezole and its analogs?
A: 1-Tritylimidazole-4-carboxaldehyde serves as a crucial building block in the synthesis of Atipamezole. The research outlines its reaction with phthalide to form a key indanedione intermediate []. This intermediate then undergoes further modifications, ultimately leading to the formation of Atipamezole or its analogs []. The trityl group acts as a protecting group for the imidazole nitrogen during these reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


